N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include its reactivity, stability, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can influence how the compound is stored, handled, and used .Scientific Research Applications
Interaction and Molecular Studies
Molecular Interactions and Effects : Research on quinoxaline derivatives, closely related to N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, has focused on studying molecular interactions. These studies examine the volumetric and acoustic properties of these compounds, revealing insights into solute-solute, solute-solvent, and solvent-solvent interactions in their mixtures (Raphael, Bahadur, & Ebenso, 2015).
Structural Analysis and Synthesis : Investigations into the structure and synthesis of compounds structurally similar to the target compound have been conducted. These studies provide a detailed characterization of the compounds using techniques like IR, NMR, and Mass spectra (Durgadas, Mukkanti, & Pal, 2012).
Crystallographic Studies : Crystal structures of derivatives of the target compound have been determined using X-ray powder diffraction. This includes the analysis of intermolecular interactions and the comparison with other related compounds (Dey et al., 2015).
Chemical Properties and Reactions
Effect on COX-2 Inhibition : Some derivatives show potent inhibitory activity on COX-2 enzymes, which are crucial in the study of inflammation and pain management. The specific positioning of the methanesulfonamide group significantly impacts their effectiveness (Singh et al., 2004).
Reaction and Rearrangement Studies : Research on reactions involving methanesulfonyl groups, a key component of the target compound, has led to the synthesis of various isomeric compounds and the exploration of their structural properties (Bauer & Mahajanshetti, 1967).
Synthesis and Activity of Analogues : The synthesis of novel analogues and their antiarrhythmic activity have been studied, providing insights into the potential therapeutic applications of similar compounds (Lis et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-(2-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-4-27-19-12-8-6-10-15(19)18-13-17(20-22(18)29(3,25)26)14-9-5-7-11-16(14)21-28(2,23)24/h5-12,18,21H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCOZOCCMPSAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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